5-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings
Preparation Methods
The synthesis of 5-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 1,3-dihydro-2H-1,3-benzimidazol-2-one. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base linkage. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE include other benzimidazole derivatives, such as:
2-(2-FLUOROPHENYL)-1H-BENZIMIDAZOLE: Known for its antifungal properties.
2-(4-CHLOROPHENYL)-1H-BENZIMIDAZOLE: Used as an anthelmintic agent.
2-(2,4-DICHLOROPHENYL)-1H-BENZIMIDAZOLE: Exhibits broad-spectrum antimicrobial activity.
The uniqueness of 5-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE lies in its specific substituents, which confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C15H12BrN3O3 |
---|---|
Molecular Weight |
362.18 g/mol |
IUPAC Name |
5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C15H12BrN3O3/c1-22-13-5-8(4-10(16)14(13)20)7-17-9-2-3-11-12(6-9)19-15(21)18-11/h2-7,20H,1H3,(H2,18,19,21) |
InChI Key |
IZJXXNRTIRAMHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NC2=CC3=C(C=C2)NC(=O)N3)Br)O |
Origin of Product |
United States |
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